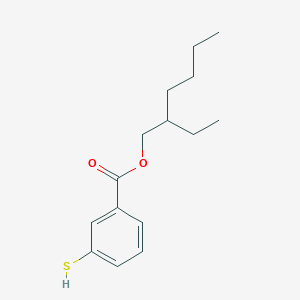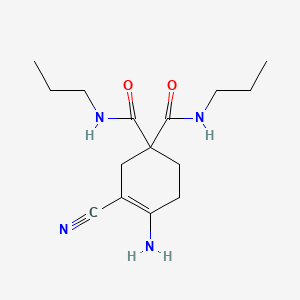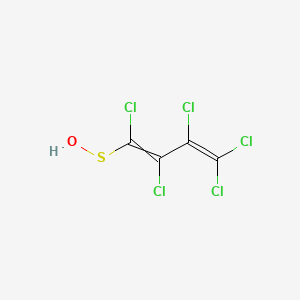![molecular formula C16H20Cl2N2O3 B14398585 N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide CAS No. 89653-81-6](/img/structure/B14398585.png)
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Azabicyclo[222]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide is a complex organic compound that features a bicyclic structure with nitrogen and a benzamide moiety substituted with chlorine and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the 1-azabicyclo[2.2.2]octane scaffold, which can be synthesized from readily available starting materials such as 4-piperidone . The key steps include:
Formation of the 1-azabicyclo[2.2.2]octane scaffold: This involves the cyclization of piperidine derivatives under specific conditions to form the bicyclic structure.
Introduction of the benzamide moiety: The benzamide group is introduced through an amide coupling reaction, where the amine group of the 1-azabicyclo[2.2.2]octane reacts with a benzoyl chloride derivative.
Substitution with chlorine and methoxy groups: The final step involves the substitution of the benzamide ring with chlorine and methoxy groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
科学研究应用
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide has several scientific research applications:
作用机制
The mechanism of action of N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as a partial agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Quinuclidinone: Another bicyclic compound with a similar core structure but different functional groups.
2-Azabicyclo[3.2.1]octane:
Quinuclidin-3-one: Similar to 3-quinuclidinone, with slight variations in the structure.
Uniqueness
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
89653-81-6 |
|---|---|
分子式 |
C16H20Cl2N2O3 |
分子量 |
359.2 g/mol |
IUPAC 名称 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-22-14-10(17)7-11(18)15(23-2)13(14)16(21)19-12-8-20-5-3-9(12)4-6-20/h7,9,12H,3-6,8H2,1-2H3,(H,19,21) |
InChI 键 |
HVJADOJBFBGCID-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)NC2CN3CCC2CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)

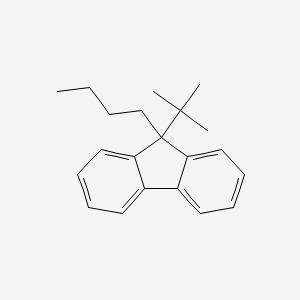
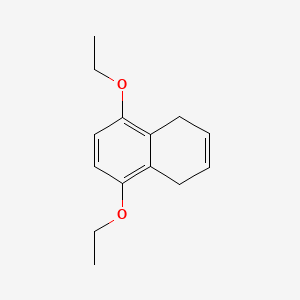

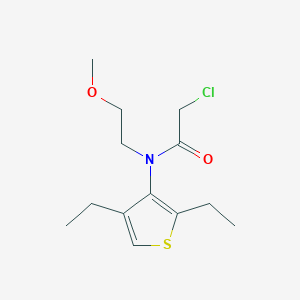
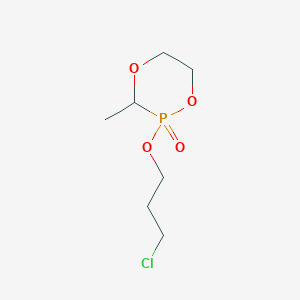
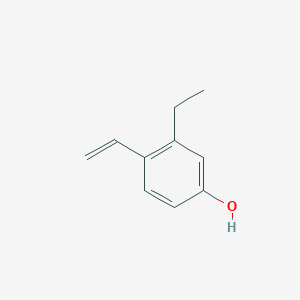
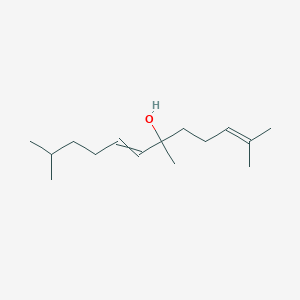
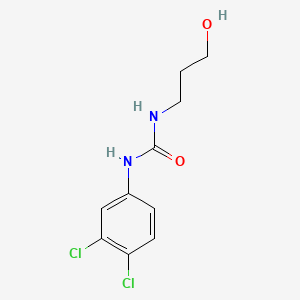
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
